5-Methoxy-2-thiouridine

Description

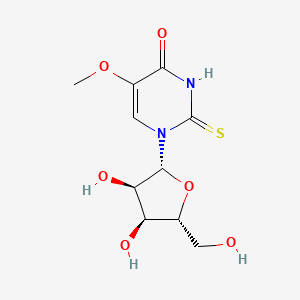

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6S/c1-17-4-2-12(10(19)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,19)/t5-,6-,7-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDBWEAKPIIMDA-JXOAFFINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559467 | |

| Record name | 5-Methoxy-1-beta-D-ribofuranosyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30771-43-8 | |

| Record name | 5-Methoxy-1-beta-D-ribofuranosyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of 5-Methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) in the tRNA Wobble Position: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis. Among the more than 100 known modifications, those occurring at the wobble position (position 34) of the anticodon are paramount for accurate decoding of the genetic code. This technical guide provides a comprehensive overview of the role of a specific wobble uridine (B1682114) modification, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U). This complex modification, found in tRNAs specific for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu), is essential for maintaining translational fidelity, preventing frameshift errors, and ensuring efficient protein synthesis.[1][2][3][4] This document details the biosynthesis of mcm⁵s²U, its impact on codon recognition, and the experimental methodologies used to study its function, providing a valuable resource for researchers in molecular biology, drug development, and related fields.

Introduction: The Significance of Wobble Position Modification

The wobble hypothesis, proposed by Francis Crick, explains the degeneracy of the genetic code, where a single tRNA anticodon can recognize multiple synonymous codons. This flexibility is largely mediated by the nucleoside at the first position of the anticodon (position 34), the "wobble" position. However, the decoding capacity of this position is not inherent to the standard four nucleosides alone. Instead, it is fine-tuned by a vast array of post-transcriptional modifications.

5-Methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) is a hypermodified uridine found at the wobble position of tRNAs that read codons ending in A and G in split-codon boxes (e.g., Gln: CAA/CAG, Lys: AAA/AAG, Glu: GAA/GAG).[1] The presence of the mcm⁵ group at the C5 position and the s² (thio) group at the C2 position of the uridine base confers unique structural properties to the anticodon loop, thereby influencing codon-anticodon interactions.

The Role of mcm⁵s²U in Translational Fidelity and Efficiency

The primary function of mcm⁵s²U is to ensure accurate and efficient translation. It achieves this through several mechanisms:

-

Enhanced Codon Recognition and Ribosome A-Site Binding: The mcm⁵s²U modification promotes the C3'-endo conformation of the ribose sugar, which pre-structures the anticodon loop for optimal codon recognition.[3] This structural rigidity is crucial for stable base pairing with the third codon position, particularly with adenosine (B11128) (A). The 2-thio group is a key contributor to this conformational stability. This enhanced binding to the ribosomal A-site increases the efficiency of cognate codon reading.[5]

-

Prevention of Frameshifting: Inaccurate tRNA selection or slippage of the ribosome along the mRNA can lead to frameshift errors, resulting in the synthesis of non-functional proteins. The mcm⁵s²U modification plays a critical role in maintaining the reading frame by ensuring stable codon-anticodon pairing, thereby suppressing ribosomal +1 frameshifting.[6]

-

Discrimination against Near-Cognate Codons: While enhancing the recognition of cognate codons, the rigidity conferred by mcm⁵s²U also helps to discriminate against near-cognate codons, thus preserving translational fidelity.

The absence of mcm⁵s²U leads to a range of detrimental effects, including reduced protein synthesis, increased protein aggregation, and cellular stress.[3][7] In yeast, the complete loss of both the mcm⁵ and s² moieties is lethal, highlighting the essential nature of this modification.[1]

Biosynthesis of mcm⁵s²U: A Two-Step Enzymatic Pathway

The synthesis of mcm⁵s²U is a complex process involving two distinct enzymatic pathways that modify the uridine at position 34.

Step 1: Formation of the 5-methoxycarbonylmethyl (mcm⁵) side chain: This pathway is initiated by the Elongator complex, a highly conserved six-subunit protein complex (Elp1-6). Elongator is responsible for the formation of the carboxymethyl (cm⁵) group at the C5 position of uridine. Subsequently, the methyltransferase Trm9, in a complex with Trm112, catalyzes the methylation of the carboxyl group to form the methoxycarbonylmethyl (mcm⁵) moiety.[8]

Step 2: Thiolation at the 2-position (s²): The addition of the sulfur atom at the C2 position is carried out by a separate pathway involving the ubiquitin-related modifier Urm1 and the sulfur transferase complex Ncs2/Ncs6. This pathway utilizes cysteine as the sulfur donor.

The intricate interplay of these two pathways ensures the precise formation of the mature mcm⁵s²U modification.

Quantitative Data on the Impact of mcm⁵s²U

While the qualitative importance of mcm⁵s²U is well-established, quantitative data on its precise impact on translation is an active area of research. The following tables summarize available quantitative findings.

Table 1: Impact of mcm⁵s²U on tRNA Modification Levels and Translation

| Parameter | Organism | Condition | Method | Finding | Reference |

| mcm⁵s²U-tRNAGlu Levels | S. cerevisiae | H₂O₂ treatment (up to 50 mM) | qRT-PCR following γ-toxin assay | ~80% loss of mcm⁵s²U-tRNAGlu | [5] |

| Aminoacylation Levels | S. cerevisiae | elp3Δ tuc1Δ double mutant | In vivo aminoacylation assay | No significant change in charging levels of tRNAGln, tRNALys, and tRNAGlu | [1] |

| Translational Efficiency of specific codons | S. cerevisiae | trm9Δ mutant | Dual-luciferase reporter assay | Significant enhancement of Firefly luciferase activity for 4XAGA, 4XGAA, and 4XCAA codon runs in the presence of Trm9-catalyzed modifications. |

Table 2: Impact of mcm⁵s²U on Translational Frameshifting

| Mutant Strain | Reporter Construct | +1 Frameshift Rate (relative to wild-type) | Suppression by extra tRNALysUUU | Reference |

| elp3Δ | Ty1-his4A-lacZ | Increased | Yes | [6] |

| urm1Δ | Ty1-his4A-lacZ | Increased | Yes | [6] |

| elp3Δ urm1Δ | Ty1-his4A-lacZ | Synergistically Increased | Yes | [6] |

Experimental Protocols for Studying mcm⁵s²U

A variety of techniques are employed to investigate the presence and function of mcm⁵s²U. This section provides an overview of key experimental protocols.

tRNA Isolation and Purification

Objective: To isolate total or specific tRNA species for downstream analysis.

Methodology:

-

Cell Lysis: Harvest cells and lyse using methods such as phenol-chloroform extraction or commercially available kits.

-

Total RNA Extraction: Precipitate total RNA with ethanol (B145695) or isopropanol.

-

tRNA Enrichment: Small RNAs, including tRNA, can be enriched by size-selective precipitation with high salt concentrations or by using specialized spin columns.

-

Specific tRNA Isolation (Optional): For isolating a specific tRNA, methods such as hybridization to a biotinylated oligonucleotide probe followed by streptavidin bead capture can be used.

Detection and Quantification of mcm⁵s²U

Objective: To identify and quantify mcm⁵s²U and other modified nucleosides in a tRNA sample.

Methodology:

-

tRNA Digestion: Purified tRNA is enzymatically digested to single nucleosides using nucleases such as nuclease P1 and alkaline phosphatase.

-

Liquid Chromatography (LC) Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

-

Tandem Mass Spectrometry (MS/MS) Analysis: The separated nucleosides are ionized and their mass-to-charge ratio is determined. Fragmentation of the parent ions provides a characteristic pattern for unambiguous identification and quantification.

Objective: To detect the presence and relative abundance of specific tRNAs and assess their modification status.

Methodology:

-

RNA Electrophoresis: Total RNA or enriched tRNA is separated by size on a denaturing polyacrylamide gel.

-

Transfer to Membrane: The separated RNA is transferred to a nylon or nitrocellulose membrane.

-

Hybridization: The membrane is incubated with a labeled oligonucleotide probe complementary to the tRNA of interest.

-

Detection: The signal from the labeled probe is detected, allowing for the visualization and quantification of the target tRNA. Modification-sensitive Northern blotting can be performed by using probes that span the modified region, where the modification affects probe binding.

Objective: To specifically detect and quantify mcm⁵s²U-containing tRNAs.

Methodology:

-

Incubation with γ-Toxin: Total RNA is incubated with γ-toxin, an endonuclease that specifically cleaves tRNA 3' to the mcm⁵s²U modification.[2][9]

-

Analysis of Cleavage Products: The cleavage of the target tRNA can be assessed by Northern blotting, where the appearance of a smaller fragment indicates the presence of mcm⁵s²U. Alternatively, quantitative real-time PCR (qRT-PCR) can be used to quantify the amount of remaining full-length tRNA.[5]

Functional Analysis of mcm⁵s²U

Objective: To assess the impact of mcm⁵s²U on translation efficiency at a genome-wide level.

Methodology:

-

Ribosome Footprinting: Actively translating ribosomes are stalled on mRNA using an inhibitor like cycloheximide. Unprotected mRNA is digested with RNase, leaving ribosome-protected fragments (RPFs).

-

Library Preparation and Sequencing: The RPFs are isolated, converted to a cDNA library, and sequenced using next-generation sequencing.

-

Data Analysis: The sequencing reads are mapped to the transcriptome to determine the density of ribosomes on each mRNA. A comparison of ribosome density between wild-type and mcm⁵s²U-deficient cells reveals changes in translation efficiency for specific codons and genes.[3]

Implications for Drug Development

The essential role of mcm⁵s²U in protein synthesis and its complex biosynthesis pathway make the enzymes involved in its formation potential targets for novel therapeutic agents. For instance, inhibiting the Elongator complex or the Trm9/Trm112 methyltransferase could selectively disrupt protein synthesis in pathogenic organisms or cancer cells that are highly dependent on the efficient translation of specific proteins. A thorough understanding of the function and biosynthesis of mcm⁵s²U is therefore crucial for the rational design of such inhibitors.

Conclusion

The 5-methoxycarbonylmethyl-2-thiouridine modification at the wobble position of tRNA is a key player in ensuring the accuracy and efficiency of protein synthesis. Its intricate biosynthesis and profound impact on codon recognition and reading frame maintenance underscore the importance of tRNA modifications in cellular function. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further investigate the roles of mcm⁵s²U and other tRNA modifications in health and disease. Future research focusing on obtaining more precise quantitative data on the effects of this modification will undoubtedly provide deeper insights into the complex world of translational regulation and open up new avenues for therapeutic intervention.

References

- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]

- 6. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of 5-Methoxy-2-thiouridine (mcmc⁵s²U) in Orchestrating Protein Translation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are paramount for the fidelity and efficiency of protein synthesis. Among the myriad of these modifications, 5-methoxy-2-thiouridine (mcm⁵s²U), a hypermodified uridine (B1682114) found at the wobble position (position 34) of the anticodon in specific tRNAs, plays a crucial and multifaceted role. This technical guide provides a comprehensive overview of the function of mcm⁵s²U in protein translation, its intricate biosynthesis, and detailed protocols for its study. This document is intended to serve as a valuable resource for researchers in molecular biology, drug development professionals targeting protein synthesis pathways, and scientists investigating the epitranscriptome's impact on cellular function.

The presence of mcm⁵s²U is critical for accurate codon recognition and the maintenance of the translational reading frame.[1][2] Its absence is linked to a variety of cellular defects, including reduced translational efficiency, increased frameshifting, and protein aggregation, highlighting its importance in maintaining proteome integrity.[3][4][5]

Core Function of this compound in Protein Translation

The primary function of mcm⁵s²U is to ensure the precise and efficient decoding of messenger RNA (mRNA) codons. This is achieved through a combination of structural constraints and enhanced binding affinities.

Codon Recognition and Wobble Pairing

Located at the wobble position of the anticodon, mcm⁵s²U is predominantly found in tRNAs that recognize codons with an A or G in the third position, specifically in split-codon boxes such as those for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu).[3][6] The unique chemical properties of mcm⁵s²U restrict the conformational flexibility of the anticodon loop. The 2-thio group, in particular, favors the C3'-endo conformation of the ribose sugar, which promotes a rigid anticodon structure. This rigidity is crucial for preventing misreading of near-cognate codons, especially those ending in a pyrimidine (B1678525) (U or C).[2]

Enhancing Translational Fidelity and Efficiency

The structural rigidity conferred by mcm⁵s²U enhances the stability of the codon-anticodon interaction within the ribosome's A-site. This stabilization is critical for efficient decoding and subsequent peptide bond formation. The absence of mcm⁵s²U leads to a "wobbly" anticodon that can result in translational pausing at specific codons, reduced protein synthesis rates, and an increased propensity for ribosomal frameshifting.[4][5] Studies in yeast have shown that the simultaneous loss of the mcm⁵ and s² components of the modification can be lethal, underscoring its vital role in cellular viability.[3] Overexpression of the hypomodified tRNA can partially rescue these growth defects, suggesting that the primary role of mcm⁵s²U is to enhance the efficiency of cognate codon reading.[3]

Data Presentation: Quantitative Impact of mcm⁵s²U on Translation

The following tables summarize quantitative data from various studies, illustrating the significant impact of the mcm⁵s²U modification on different aspects of protein translation.

| Parameter | tRNA with mcm⁵s²U | tRNA without mcm⁵s²U (or with intermediate modifications) | Fold Change/Effect | Organism/System | Reference |

| Translational Efficiency (Reporter Assay) | Normalized to 100% | Reduced activity | Significant decrease in reporter activity for codons read by mcm⁵s²U-containing tRNAs. | Saccharomyces cerevisiae | [7] |

| Ribosome Occupancy (Ribosome Profiling) | Normal | Increased pausing at AAA, CAA, and GAA codons | Increased ribosome density at specific codons, indicating slower decoding. | Saccharomyces cerevisiae | [4] |

| +1 Frameshift Frequency | Low (Baseline) | Significantly Increased | Loss of either the mcm⁵ or s² component increases frameshifting. | Saccharomyces cerevisiae | [5] |

| Codon Binding Affinity (Qualitative) | Enhanced and specific | Reduced and less specific | The modification is crucial for stable codon-anticodon pairing. | General | [2] |

Biosynthesis of this compound: A Multi-step Enzymatic Cascade

The formation of mcm⁵s²U is a complex process involving several enzymatic steps and multiple protein complexes. The pathway can be broadly divided into two main stages: the formation of the 5-methoxycarbonylmethyl (mcm⁵) side chain and the subsequent 2-thiolation.

Biosynthesis pathway of this compound (mcm⁵s²U).

-

Formation of the mcm⁵ side chain: The initial step is catalyzed by the highly conserved Elongator complex , composed of six subunits (Elp1-6).[3][8] Elongator adds a carboxymethyl group to the C5 position of uridine-34, forming 5-carboxymethyluridine (B57136) (cm⁵U). Subsequently, the Trm9/Trm112 methyltransferase complex methylates the carboxyl group of cm⁵U to generate 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U).[9][10][11]

-

2-Thiolation: The final step involves the replacement of the oxygen atom at the C2 position of the uridine with a sulfur atom. This reaction is carried out by a sulfur relay system known as the URM1 pathway .[5][12][13] This pathway involves several key proteins:

-

UBA4 (or MOCS3 in humans): An E1-like activating enzyme that adenylates and thiocarboxylates URM1.[4][12][13]

-

URM1: A ubiquitin-related modifier that acts as a sulfur carrier.[5][12]

-

TUM1: A sulfurtransferase that participates in the sulfur relay.[13]

-

NCS2/NCS6 (or CTU2/CTU1 in humans): A heterodimeric complex that acts as the tRNA thiolase, transferring the sulfur from URM1 to the mcm⁵U-modified tRNA.[14][15][16]

-

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the presence and function of mcm⁵s²U.

Analysis of tRNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol allows for the identification and quantification of modified nucleosides in a tRNA sample.[13]

Workflow for LC-MS analysis of tRNA modifications.

a. tRNA Purification:

-

Extract total RNA from cells or tissues using a standard method (e.g., TRIzol reagent).

-

Isolate the small RNA fraction (<200 nucleotides), which is enriched in tRNA, using a commercial kit (e.g., RNeasy Mini Kit with a modified protocol) or by size-exclusion chromatography.

-

For higher purity, specific tRNA species can be isolated using biotinylated probes and streptavidin-coated magnetic beads.

b. Enzymatic Hydrolysis to Nucleosides:

-

To 5-10 µg of purified tRNA, add nuclease P1 (to digest to 5'-mononucleotides) and bacterial alkaline phosphatase (to dephosphorylate to nucleosides).

-

Incubate the reaction at 37°C for 2-4 hours in an appropriate buffer.

-

Remove the enzymes by ultrafiltration using a 10 kDa molecular weight cutoff filter.

c. LC-MS/MS Analysis:

-

Inject the resulting nucleoside mixture into a reversed-phase HPLC system coupled to a tandem mass spectrometer.

-

Separate the nucleosides using a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

The eluting nucleosides are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.

-

Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic fragmentation patterns for each modified nucleoside.

d. Data Analysis:

-

Identify the modified nucleosides by comparing their retention times and MS/MS spectra to those of known standards or by using specialized software.

-

Quantify the relative abundance of each modified nucleoside by integrating the area under the peak in the chromatogram.

γ-Toxin Endonuclease Assay for mcm⁵s²U Detection

This assay utilizes the specificity of the γ-toxin from Kluyveromyces lactis to cleave tRNAs containing the mcm⁵s²U modification.[1][8]

Workflow of the γ-toxin endonuclease assay.

a. γ-Toxin Treatment:

-

Isolate total RNA from the cells of interest.

-

Incubate 1-5 µg of total RNA with purified recombinant γ-toxin in a suitable reaction buffer at 37°C for 30-60 minutes.

-

As a negative control, perform a mock reaction without the γ-toxin.

b. Analysis of Cleavage Products:

-

Northern Blot Analysis:

-

Separate the RNA from the γ-toxin reaction on a denaturing polyacrylamide gel.

-

Transfer the RNA to a nylon membrane.

-

Hybridize the membrane with a radiolabeled oligonucleotide probe specific for the tRNA of interest.

-

Visualize the full-length and cleaved tRNA fragments using autoradiography or a phosphorimager. The presence of a cleaved fragment indicates the presence of mcm⁵s²U.

-

-

Quantitative RT-PCR (qRT-PCR):

-

Perform a reverse transcription reaction on the RNA from the γ-toxin treatment using a primer that anneals downstream of the anticodon.

-

Use the resulting cDNA as a template for qPCR with primers that flank the cleavage site.

-

A decrease in the qPCR signal in the γ-toxin-treated sample compared to the control indicates cleavage of the tRNA and thus the presence of mcm⁵s²U.

-

In Vitro Aminoacylation Assay

This assay measures the ability of a specific tRNA to be charged with its cognate amino acid, which can be influenced by modifications like mcm⁵s²U.[9][10][14]

a. Preparation of tRNA and Aminoacyl-tRNA Synthetase (aaRS):

-

Prepare the tRNA of interest, either by purification from a cellular source or by in vitro transcription.

-

Purify the cognate aaRS, typically as a recombinant protein.

b. Aminoacylation Reaction:

-

Set up a reaction mixture containing the tRNA, the purified aaRS, ATP, and the radiolabeled cognate amino acid (e.g., ³H-lysine for tRNALys).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

At various time points, quench aliquots of the reaction by spotting them onto filter paper discs and precipitating the tRNA with trichloroacetic acid (TCA).

c. Quantification:

-

Wash the filter discs extensively with cold TCA to remove unincorporated radiolabeled amino acid.

-

Dry the filters and measure the amount of radioactivity bound to the tRNA using a scintillation counter.

-

Plot the amount of aminoacylated tRNA over time to determine the initial rate and extent of the reaction.

Conclusion

This compound is a vital tRNA modification that plays a central role in ensuring the accuracy and efficiency of protein synthesis. Its complex biosynthesis and profound impact on codon recognition and translational fidelity make it a key player in the intricate regulation of gene expression. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the presence and functional consequences of mcm⁵s²U, paving the way for a deeper understanding of its role in cellular physiology and disease. Further research into the dynamics of mcm⁵s²U modification and its interplay with other cellular processes will undoubtedly uncover new layers of complexity in the regulation of protein translation and may reveal novel therapeutic targets for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Independent suppression of ribosomal +1 frameshifts by different tRNA anticodon loop modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosome profiling analysis of eEF3-depleted Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modeling with in vitro kinetic parameters for the elaboration of transfer RNA identity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. tRNA modifications and tRNA-derived small RNAs: new insights of tRNA in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Kinetics of tRNA folding monitored by aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural effects of hypermodified nucleosides in the Escherichia coli and human tRNALys anticodon loop: the effect of nucleosides s2U, mcm5U, mcm5s2U, mnm5s2U, t6A, and ms2t6A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of tRNA modification on translational accuracy depend on intrinsic codon–anticodon strength - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Eukaryotic 5-Methoxy-2-thiouridine (mcm5s2U) Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-thiouridine (mcm5s2U) is a highly conserved, post-transcriptional modification found at the wobble position (U34) of specific tRNAs in eukaryotes, particularly those for Glutamine, Lysine, and Arginine. This modification is crucial for maintaining translational fidelity and efficiency. Deficiencies in the mcm5s2U biosynthesis pathway have been linked to various human diseases, making the enzymes involved potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the eukaryotic mcm5s2U biosynthesis pathway, detailing the enzymatic steps, presenting available quantitative data, and outlining key experimental protocols for its study.

The Biosynthesis Pathway of this compound (mcm5s2U)

The formation of mcm5s2U is a multi-step process involving two distinct modification pathways that converge on the uridine (B1682114) at the wobble position of specific tRNAs. These are the 2-thiolation pathway and the 5-methoxycarbonylmethylation pathway.

The 2-Thiolation Pathway

The initial and highly complex phase of the pathway is the addition of a sulfur atom to the C2 position of the uridine ring. This process is orchestrated by a ubiquitin-like modifier system. In the yeast Saccharomyces cerevisiae, this involves the proteins Urm1 (ubiquitin-related modifier 1), Uba4 (ubiquitin-activating enzyme 4), Tum1 (tRNA uridine modifying 1), Ncs2 (needs Cla4 to survive 2), and Ncs6 (needs Cla4 to survive 6)[1][2][3][4].

The key steps are:

-

Sulfur Mobilization: The process begins with the cysteine desulfurase Nfs1 mobilizing sulfur from L-cysteine. This sulfur is then transferred to the sulfurtransferase Tum1[2][3].

-

Urm1 Activation: Uba4, an E1-like activating enzyme, adenylates the C-terminus of Urm1 in an ATP-dependent manner[4][5].

-

Sulfur Transfer to Urm1: The sulfur from Tum1 is transferred to Uba4 and subsequently to the adenylated Urm1, forming a thiocarboxylated Urm1 (Urm1-COSH)[4][5]. This thiocarboxylated Urm1 serves as the direct sulfur donor.

-

Thiolation of tRNA: The Ncs2/Ncs6 complex, a heterodimeric tRNA thiolase, then utilizes the thiocarboxylated Urm1 to transfer the sulfur atom to the C2 position of the uridine at the wobble position of the target tRNA[1][2][4].

Figure 1. The biosynthesis pathway of this compound (mcm5s2U).

The 5-Methoxycarbonylmethylation Pathway

Parallel to the 2-thiolation, the C5 position of the same wobble uridine undergoes a two-step modification:

-

Carboxymethylation: The Elongator complex, a highly conserved six-subunit complex (Elp1-Elp6), is responsible for the initial carboxymethylation of the uridine at the C5 position, forming 5-carboxymethyluridine (B57136) (cm5U)[2][3].

-

Methylation: The cm5U intermediate is then methylated by the Trm9/Trm112 methyltransferase complex, using S-adenosylmethionine (SAM) as the methyl donor, to produce 5-methoxycarbonylmethyluridine (B127866) (mcm5U)[6][7][8].

The exact order of the 2-thiolation and 5-methoxycarbonylmethylation is not definitively established and may vary between different tRNA species or cellular conditions.

Quantitative Data

While the enzymatic players in the mcm5s2U biosynthesis pathway are well-established, comprehensive quantitative data on their kinetic parameters remain limited in the literature. The following table summarizes the available quantitative information. Further research is required to fully characterize the kinetics of this pathway.

| Enzyme/Complex | Organism | Substrate(s) | Kinetic Parameter | Value | Reference |

| Trm9/Trm112 | Saccharomyces cerevisiae | Total tRNA from trm9Δ strain, SAM | Assay Conditions | 1.5 pmol Trm9-Trm112, 1.5 µM total tRNAs, 10 µM SAM | [6] |

| Trm9/Trm112 | Human (in vitro) | tRNA, SAM | General Activity | Active as a complex | [9] |

| Ncs6/Ctu1 | Methanococcus maripaludis | tRNA | General Activity | Forms a persulfide enzyme adduct | [10] |

| MnmA (Bacterial Homolog) | Escherichia coli | Unmodified tRNALys | Kd | Low micromolar range | [11] |

Experimental Protocols

A variety of techniques are employed to study the mcm5s2U biosynthesis pathway, from detecting the modification to assaying enzyme activity.

γ-Toxin Endonuclease Assay for mcm5s2U Detection

This assay utilizes the specificity of the γ-toxin from Kluyveromyces lactis, which cleaves tRNAs specifically at the 3'-side of the mcm5s2U modification. The presence and quantity of the modification can be assessed by analyzing the cleavage products.

Methodology:

-

RNA Extraction: Isolate total RNA or tRNA from the cells of interest.

-

γ-Toxin Treatment: Incubate the RNA with purified recombinant γ-toxin. Include a no-toxin control.

-

Analysis of Cleavage Products:

-

Northern Blotting: Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE), transfer to a membrane, and probe with a radiolabeled oligonucleotide specific for the tRNA of interest. The appearance of a cleavage product indicates the presence of mcm5s2U.

-

Quantitative PCR (qPCR): Perform reverse transcription of the treated RNA followed by qPCR using primers that flank the cleavage site. A decrease in the amount of full-length PCR product in the toxin-treated sample compared to the control indicates cleavage and thus the presence of mcm5s2U[1][9][12][13].

-

HPLC and Mass Spectrometry for Nucleoside Analysis

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) allows for the direct detection and quantification of modified nucleosides.

Methodology:

-

tRNA Isolation and Digestion: Purify total tRNA and completely digest it to its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases.

-

HPLC Separation: Separate the resulting nucleosides by reverse-phase HPLC.

-

Detection and Quantification:

-

UV Detection: Monitor the elution profile at 254 nm. The retention time of mcm5s2U can be compared to a known standard.

-

Mass Spectrometry: Couple the HPLC to a mass spectrometer to identify and quantify mcm5s2U based on its specific mass-to-charge ratio[9].

-

In Vitro Methyltransferase Assay for Trm9/Trm112 Activity

This assay measures the ability of the Trm9/Trm112 complex to methylate its tRNA substrate.

Methodology:

-

Substrate Preparation: Isolate total tRNA from a trm9Δ yeast strain, which will have tRNAs with the cm5U modification but lacking the final methyl group.

-

Enzyme Preparation: Purify recombinant Trm9/Trm112 complex.

-

Reaction: Incubate the purified enzyme with the substrate tRNA in the presence of radiolabeled S-adenosylmethionine ([3H]-SAM).

-

Quantification: Stop the reaction and spot the mixture onto filter paper. Precipitate the tRNA and wash away unincorporated [3H]-SAM. The amount of incorporated radioactivity, corresponding to the methyltransferase activity, can be quantified by scintillation counting[6].

Conclusion

The biosynthesis of this compound is a complex and vital tRNA modification pathway in eukaryotes. Understanding the intricacies of the enzymes involved and their regulation is crucial for elucidating their roles in cellular physiology and disease. The experimental protocols outlined in this guide provide a robust toolkit for researchers to investigate this pathway further. Future studies focusing on the detailed kinetic characterization of the biosynthetic enzymes will be instrumental in developing a more complete quantitative understanding of mcm5s2U formation and its impact on translational control. This knowledge will be invaluable for the development of novel therapeutic strategies targeting diseases associated with dysfunctional tRNA modification.

References

- 1. mdpi.com [mdpi.com]

- 2. Sulfur transfer and activation by ubiquitin-like modifier system Uba4•Urm1 link protein urmylation and tRNA thiolation in yeast [microbialcell.com]

- 3. Sulfur transfer and activation by ubiquitin-like modifier system Uba4•Urm1 link protein urmylation and tRNA thiolation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for thiocarboxylation and release of Urm1 by its E1-activating enzyme Uba4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis for the bifunctional Uba4–Urm1 sulfur‐relay system in tRNA thiolation and ubiquitin‐like conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into molecular plasticity in protein complexes from Trm9-Trm112 tRNA modifying enzyme crystal structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of activation of methyltransferases involved in translation by the Trm112 ‘hub’ protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The putative tRNA 2-thiouridine synthetase Ncs6 is an essential sulfur carrier in Methanococcus maripaludis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Gatekeeper of the Genetic Code: A Technical Guide to 5-Methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) in Codon Recognition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modification of transfer RNA (tRNA) is a critical layer of regulation in protein synthesis, ensuring both the efficiency and fidelity of translation. Among the myriad of these modifications, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), located at the wobble position (U34) of specific tRNAs, plays a pivotal role in the precise decoding of messenger RNA (mRNA) codons. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning mcm⁵s²U-mediated codon recognition. It details the structural and thermodynamic consequences of this modification, summarizes key quantitative data, and provides comprehensive experimental protocols for its study. This document is intended to be a valuable resource for researchers in molecular biology, drug discovery, and related fields who are investigating the intricate processes of translation and the therapeutic potential of targeting tRNA modification pathways.

Introduction: The Significance of Wobble Modification

The degeneracy of the genetic code necessitates a flexible yet accurate mechanism for codon recognition. The "wobble hypothesis," proposed by Francis Crick, posits that the base pairing between the third position of the mRNA codon and the first position of the tRNA anticodon (the wobble position) can deviate from standard Watson-Crick pairing. However, this flexibility must be tightly controlled to prevent mistranslation. Chemical modifications of the wobble base, such as the formation of mcm⁵s²U, are key to imposing these constraints and ensuring proper codon reading.

The mcm⁵s²U modification is predominantly found in tRNAs that recognize codons with an adenosine (B11128) in the third position, such as those for glutamic acid (GAA), glutamine (CAA), and lysine (B10760008) (AAA).[1][2] Its presence is crucial for maintaining the reading frame and enhancing the overall fidelity of protein synthesis.[3]

The Molecular Mechanism of mcm⁵s²U in Codon Recognition

The unique chemical structure of mcm⁵s²U confers specific conformational properties to the anticodon loop of the tRNA, thereby refining its decoding capabilities. This mechanism can be dissected into two primary aspects: conformational rigidity and restricted wobble pairing.

Conformational Rigidity and the C3'-endo Pucker

The defining feature of the mcm⁵s²U modification is the presence of a sulfur atom at the C2 position of the uridine (B1682114) base and a methoxycarbonylmethyl group at the C5 position. The 2-thio group, in particular, induces a strong preference for the C3'-endo conformation of the ribose sugar puckering.[4] This contrasts with unmodified uridine, which can more readily adopt both C2'-endo and C3'-endo conformations.

The C3'-endo pucker is characteristic of A-form RNA helices and is crucial for stabilizing the anticodon loop in a conformation that is optimal for binding to the ribosomal A-site.[1] This pre-organization of the anticodon loop reduces the entropic penalty of binding and contributes to a higher affinity for the cognate codon.

Restricted Wobble Pairing

The conformational rigidity imposed by the C3'-endo pucker has a direct consequence on the wobble pairing possibilities. The fixed conformation of mcm⁵s²U allows for stable base pairing with adenosine (A) at the third codon position through a Watson-Crick-like interaction. However, it sterically hinders the formation of a stable base pair with guanosine (B1672433) (G), uridine (U), or cytidine (B196190) (C). This restriction is essential for preventing misreading of near-cognate codons and ensuring that only the correct amino acid is incorporated into the growing polypeptide chain.

The mcm⁵s²U modification, therefore, acts as a molecular gatekeeper, enforcing a stricter adherence to the genetic code than would be possible with an unmodified uridine at the wobble position.

Quantitative Insights into mcm⁵s²U Function

While a comprehensive, directly comparative dataset is not available in a single source, the following tables summarize key quantitative findings from various studies that highlight the impact of the mcm⁵s²U modification.

Table 1: Thermodynamic and Conformational Parameters

| Parameter | Unmodified Uridine | 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) | Reference |

| Ribose Pucker Preference | C2'-endo / C3'-endo equilibrium | Predominantly C3'-endo | [4] |

| Enthalpy Difference (ΔH) between C2'-endo and C3'-endo forms | 0.1 kcal/mol | 1.1 kcal/mol | [4] |

| Effect on Anticodon Loop Stacking | Less stable stacking | Improved stacking and proper conformation | [1] |

Table 2: Impact on Translational Efficiency and Fidelity

| Parameter | Without mcm⁵s²U | With mcm⁵s²U | Reference |

| Ribosome A-site Binding | Reduced affinity | Increased binding affinity | [3] |

| GTP Hydrolysis Rate | Slower | Increased rate | [3] |

| Translational Fidelity | Increased frameshifting and misreading | Preserves translational fidelity | [3] |

| Cognate Codon Reading Efficiency | Less efficient | More efficient reading of GAA, CAA, AAA codons | [2] |

Experimental Protocols for the Study of mcm⁵s²U

A variety of experimental techniques are employed to investigate the biosynthesis, structure, and function of mcm⁵s²U. The following sections provide detailed protocols for some of the key methodologies.

Detection of mcm⁵s²U using γ-Toxin Endonuclease Assay

The γ-toxin from Kluyveromyces lactis specifically cleaves tRNAs containing the mcm⁵s²U modification 3' to the modified base. This property can be exploited to detect the presence and relative abundance of mcm⁵s²U-modified tRNAs.[5][6][7][8]

Materials:

-

Total RNA isolated from the organism of interest

-

Purified recombinant γ-toxin

-

Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT

-

RNA loading buffer

-

Urea-PAGE gels

-

Northern blotting apparatus and reagents

-

Radiolabeled probe specific for the tRNA of interest

Procedure:

-

In a sterile microfuge tube, combine 5 µg of total RNA with the desired concentration of purified γ-toxin in the reaction buffer. A typical final reaction volume is 15-20 µL.

-

Incubate the reaction at 30°C for 10-30 minutes.

-

Stop the reaction by adding an equal volume of RNA loading buffer containing formamide (B127407) and heating at 95°C for 5 minutes.

-

Separate the RNA fragments by electrophoresis on a denaturing urea-polyacrylamide gel.

-

Transfer the separated RNA to a nylon membrane using standard Northern blotting procedures.

-

Hybridize the membrane with a radiolabeled oligonucleotide probe specific for the 5' or 3' fragment of the target tRNA.

-

Visualize the results by autoradiography. The presence of cleavage products indicates the presence of the mcm⁵s²U modification.

In Vitro Transcription of tRNA

To study the effects of mcm⁵s²U in a controlled in vitro system, it is often necessary to produce unmodified tRNA transcripts that can then be enzymatically modified.

Materials:

-

Linearized plasmid DNA containing the tRNA gene under a T7 promoter

-

T7 RNA polymerase

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT)

-

NTPs (ATP, GTP, CTP, UTP)

-

RNase inhibitor

-

DNase I

Procedure:

-

Set up the transcription reaction in a sterile microfuge tube by combining the transcription buffer, NTPs, linearized DNA template, RNase inhibitor, and T7 RNA polymerase.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add DNase I to the reaction and incubate for a further 15 minutes at 37°C to remove the DNA template.

-

Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by using a suitable RNA purification kit.

-

The quality and quantity of the transcribed tRNA should be assessed by denaturing PAGE and spectrophotometry.

Analysis of tRNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of modified nucleosides in tRNA.

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

HPLC system coupled to a mass spectrometer

-

Appropriate buffers and solvents for LC

Procedure:

-

Digest the purified tRNA to single nucleosides by incubating with nuclease P1 followed by dephosphorylation with bacterial alkaline phosphatase.

-

Separate the resulting nucleosides by reversed-phase HPLC.

-

The eluent from the HPLC is directly introduced into the mass spectrometer for analysis.

-

Identify and quantify the modified nucleosides based on their retention times and mass-to-charge ratios, comparing them to known standards.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the complex processes involved in mcm⁵s²U-mediated codon recognition, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Biosynthesis of mcm⁵s²U

Caption: Biosynthesis pathway of 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U).

Codon Recognition at the Ribosomal A-Site

Caption: Codon recognition by unmodified vs. mcm⁵s²U-modified tRNA.

Experimental Workflow for γ-Toxin Assay

Caption: Workflow for the γ-toxin endonuclease assay to detect mcm⁵s²U.

Conclusion and Future Directions

The 5-methoxycarbonylmethyl-2-thiouridine modification is a sophisticated example of how nature fine-tunes the process of translation to achieve high fidelity. By inducing a rigid C3'-endo conformation in the wobble uridine, mcm⁵s²U restricts codon pairing to ensure the accurate reading of genetic information. This has profound implications for cellular health, and defects in the mcm⁵s²U biosynthesis pathway have been linked to various diseases, including neurological disorders.

Future research in this area will likely focus on several key aspects:

-

Structural Dynamics: High-resolution structural studies, including cryo-electron microscopy of the ribosome in complex with mcm⁵s²U-modified tRNAs, will provide a more dynamic picture of the decoding process.

-

Enzymology of Modification: A deeper understanding of the enzymes involved in the mcm⁵s²U biosynthesis pathway could reveal novel targets for therapeutic intervention.

-

Systems-Level Impact: The development of advanced techniques like ribosome profiling will allow for a more global view of how mcm⁵s²U and other tRNA modifications collectively influence the translatome in response to different cellular conditions and stresses.

A thorough understanding of the mechanism of mcm⁵s²U in codon recognition not only deepens our fundamental knowledge of molecular biology but also opens up new avenues for the development of novel therapeutics targeting the machinery of protein synthesis.

References

- 1. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. preprints.org [preprints.org]

- 4. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of 5-Methoxycarbonylmethyl-2-thiouridine (mcmc⁵s²U)

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are crucial for ensuring the efficiency and fidelity of protein translation.[1][2] One such critical modification, found at the wobble position (U34) of specific tRNAs in eukaryotes, is 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U).[1] This hypermodified nucleoside is vital for the proper decoding of mRNA codons and maintaining cellular homeostasis.[1] Its absence can lead to significant defects in protein synthesis and is associated with various cellular stress responses.[1] This technical guide provides a detailed overview of the complex enzymatic machinery responsible for the biosynthesis of mcm⁵s²U, targeting researchers, scientists, and professionals in drug development. The synthesis is a multi-step process involving two major stages: the formation of the C5-position side chain and the subsequent thiolation at the C2 position.

Core Enzymes and the Biosynthetic Pathway

The synthesis of mcm⁵s²U from a standard uridine (B1682114) residue in a tRNA molecule is a sophisticated process requiring the coordinated action of multiple specialized enzyme complexes. The pathway can be conceptually divided into the formation of the 5-methoxycarbonylmethyl (mcm⁵) group and the subsequent addition of a sulfur atom to form the 2-thio group.

Formation of the 5-methoxycarbonylmethyl (mcm⁵) Side Chain

The initial steps of modifying the uridine base at the C5 position are carried out by the Elongator complex, a highly conserved multi-subunit protein assembly.

-

Elongator Complex : This complex is responsible for generating the precursor side chains, 5-carbonylmethyluridine (cm⁵U) and 5-carbamoylmethyluridine (B1230082) (ncm⁵U), at the wobble uridine.[1]

-

Trm9/Trm112 Complex : Following the action of the Elongator complex, a heterodimeric methyltransferase completes the side chain formation.[1]

This Trm9-Trm112 complex catalyzes the final methylation step to produce the 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U) intermediate.[1]

The 2-Thiolation Sulfur Relay System

The second major stage is the introduction of a sulfur atom at the C2 position of the uridine base, a process that relies on a complex sulfur-relay system. In the yeast Saccharomyces cerevisiae, five key genes have been identified as essential for this 2-thiolation step.[3]

-

Uba4 (YHR111w) : This is an E1-like activating enzyme. It adenylates the C-terminus of the ubiquitin-related modifier Urm1 in an ATP-dependent reaction, preparing it for sulfur transfer.

-

Urm1 (YIL008w) : This protein acts as a sulfur carrier. After activation by Uba4, it receives a sulfur atom from a cysteine desulfurase.

-

Tum1 (YOR251c) : This protein is part of the sulfur transfer cascade, mediating the delivery of sulfur to the final thiolase complex.

-

Ncs2 (YNL119w) and Ncs6 (YGL211w) : These two proteins form a heterodimeric cytosolic sulfurtransferase (thiolase) that catalyzes the final step of inserting the sulfur atom into the mcm⁵U base, thereby completing the synthesis of mcm⁵s²U.[1][3]

Quantitative Data and Enzyme Summary

The following table summarizes the key enzymes involved in the mcm⁵s²U biosynthetic pathway, their functions, and their genetic nomenclature in S. cerevisiae.

| Gene Name (S. cerevisiae) | Protein Name | Enzyme/Complex Classification | Role in mcm⁵s²U Synthesis |

| ELP1-ELP6 | Elongator Complex | Multi-subunit Enzyme Complex | Catalyzes the formation of precursor side chains (cm⁵U/ncm⁵U) at the wobble uridine.[1] |

| TRM9 | Trm9 | tRNA Methyltransferase (Catalytic Subunit) | Catalyzes the final methylation step to form the mcm⁵ side chain from cm⁵U.[1] |

| TRM112 | Trm112 | Structural Protein | Forms a heterodimer with Trm9, required for its stability and enzymatic activity.[1] |

| UBA4 | Uba4 | E1-like Activating Enzyme | Adenylates and activates the Urm1 sulfur carrier in an ATP-dependent manner.[3] |

| URM1 | Urm1 | Ubiquitin-Related Modifier / Sulfur Carrier | Carries and transfers the sulfur atom required for the 2-thiolation step.[3] |

| TUM1 | Tum1 | Sulfur Transfer Protein | Participates in the relay of sulfur to the final Ncs2/Ncs6 complex.[3] |

| NCS2 | Ncs2 | Thiolase (Sulfurtransferase) | Forms a heterodimer with Ncs6 to catalyze the final insertion of sulfur at the C2 position.[1][3] |

| NCS6 | Ncs6 | Thiolase (Sulfurtransferase) | Forms a heterodimer with Ncs2 to catalyze the final insertion of sulfur at the C2 position.[1][3] |

Signaling Pathways and Logical Workflows

Visual representations are essential for understanding the complex interactions and sequences of events in the mcm⁵s²U synthesis pathway.

Caption: Biosynthetic pathway for the formation of mcm⁵s²U from uridine.

Caption: The sulfur relay system for 2-thiolation in eukaryotes.

Caption: Experimental workflow for the γ-toxin based mcm⁵s²U detection assay.

Experimental Protocols

Detailed methodologies are critical for studying the enzymes involved in mcm⁵s²U synthesis. The γ-toxin endonuclease assay is a powerful tool for this purpose.

Protocol: γ-Toxin Endonuclease Assay for mcm⁵s²U Detection

This assay leverages the specific ability of the γ-toxin from Kluyveromyces lactis to cleave tRNAs precisely at the site of an mcm⁵s²U modification.[1][4] It can be used to determine the presence and relative abundance of this modification in various organisms and to validate the function of uncharacterized enzyme homologs.[1][4]

1. Materials:

-

Total RNA isolated from the eukaryotic cells of interest.

-

Purified γ-toxin endonuclease.

-

Reaction Buffer (e.g., specified buffer from the enzyme provider).

-

RNA loading dye.

-

Urea-PAGE gels.

-

Northern blotting apparatus and reagents OR qPCR machine and reagents.

-

Probes specific to the tRNA of interest (e.g., tRNA-Glu-UUC).

2. Procedure:

-

RNA Preparation: Isolate high-quality total RNA from the cell culture or tissue sample. Quantify the RNA concentration.

-

Enzymatic Reaction:

-

In a microfuge tube, combine a specific amount of total RNA (e.g., 5-10 µg) with the reaction buffer.

-

Add a defined amount of γ-toxin. For a negative control, prepare a parallel reaction with buffer only (no enzyme).

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination: Stop the reaction by adding an appropriate RNA loading dye containing a denaturant like formamide (B127407) and an agent like EDTA. Heat the samples briefly if required.

-

Analysis of Cleavage Products:

-

Method A: Northern Blot Analysis:

-

Run the samples on a denaturing urea-polyacrylamide gel to separate the full-length tRNA from its cleavage products.

-

Transfer the separated RNA to a nylon membrane.

-

Hybridize the membrane with a radiolabeled or fluorescently-labeled probe specific to the tRNA of interest.

-

Visualize the bands using autoradiography or fluorescence imaging. The presence of smaller fragments in the enzyme-treated lane indicates mcm⁵s²U-dependent cleavage.

-

-

Method B: Quantitative PCR (qPCR):

-

Following the cleavage reaction, perform a reverse transcription reaction using primers specific to the tRNA of interest.

-

Use the resulting cDNA as a template for qPCR. A decrease in the qPCR signal in the γ-toxin-treated sample compared to the control indicates cleavage of the tRNA and thus the presence of mcm⁵s²U.

-

-

5. Application in Enzyme Validation: This assay can be used to verify the activity of putative Trm9/Trm112 homologs.[1] Total RNA from a trm9Δ yeast strain (which contains the cm⁵s²U precursor) is used as a substrate. This RNA is incubated with the recombinant Trm9/Trm112 homolog and S-adenosyl-methionine (SAM). If the enzyme is active, it will convert cm⁵s²U to mcm⁵s²U, which can then be detected by subsequent γ-toxin treatment and analysis.[1]

References

- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of 5-Methoxy-2-thiouridine in RNA Biology: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for maintaining translational fidelity and efficiency. Among these, the modifications at the wobble position (nucleoside 34) of the anticodon are of particular importance. This technical guide delves into the discovery, biosynthesis, and functional significance of a crucial wobble uridine (B1682114) modification, 5-Methoxy-2-thiouridine (xm5s2U), and its variants. We will explore its intricate role in codon recognition, the profound impact of its absence in human mitochondrial diseases, and the experimental methodologies employed to study this vital modification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed understanding of the molecular mechanisms governed by xm5s2U and its potential as a therapeutic target.

Discovery and Chemical Identity of this compound

This compound, often denoted by various acronyms depending on the specific side chain at the C5 position of the uracil (B121893) ring, is a post-transcriptional modification found in the wobble position (position 34) of certain tRNAs. In eukaryotes, the prevalent form is 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) [1][2]. In mammalian mitochondria, a related modification, 5-taurinomethyl-2-thiouridine (τm5s2U) , is present[3]. These modifications are critical for the accurate translation of specific codons.

The chemical structure of mcm5s2U consists of a uridine base with a methoxycarbonylmethyl group attached to the 5th carbon and a sulfur atom replacing the oxygen at the 2nd carbon of the pyrimidine (B1678525) ring[1][4][5]. This seemingly subtle alteration has profound consequences for the structural and functional properties of the tRNA anticodon loop.

The Biosynthetic Pathway of mcm5s2U

The biosynthesis of mcm5s2U is a multi-step enzymatic process involving several highly conserved protein complexes. The pathway can be broadly divided into two major stages: the formation of the C5 side chain and the thiolation at the C2 position.

The initial step in the formation of the 5-methoxycarbonylmethyl side chain is catalyzed by the Elongator complex , a multi-subunit enzyme that adds a carboxymethyl group to the C5 position of uridine, forming 5-carboxymethyluridine (B57136) (cm5U)[6][7]. Subsequently, the Trm9/Trm112 complex acts as a methyltransferase, esterifying the carboxyl group of cm5U to yield 5-methoxycarbonylmethyluridine (B127866) (mcm5U)[1][6][8]. The final step in the formation of mcm5s2U is the thiolation at the C2 position, a reaction catalyzed by the Ncs2/Ncs6 thiolase [1].

Significance in RNA Biology: Codon Recognition and Translational Fidelity

The presence of mcm5s2U at the wobble position is crucial for precise codon recognition and maintaining the fidelity of protein synthesis. This modification restricts the conformational flexibility of the anticodon loop, thereby enforcing a more stringent codon-anticodon pairing[9].

Specifically, tRNAs containing mcm5s2U are responsible for decoding codons with A or G in the third ("wobble") position. The 2-thio group is thought to prevent misreading of near-cognate codons ending in a pyrimidine by stabilizing the C3'-endo ribose conformation[10]. The 5-methoxycarbonylmethyl group further refines this interaction, ensuring efficient recognition of the correct codons. For instance, tRNA-Lys(UUU) with mcm5s2U at the wobble position can efficiently decode the AAA codon but has restricted pairing with the AAG codon[10].

The absence of this modification leads to translational defects, including ribosome stalling and frameshifting, which can result in the production of non-functional or truncated proteins[11]. This underscores the critical role of mcm5s2U in ensuring the integrity of the proteome.

Clinical Significance: Mitochondrial Diseases

Deficiencies in the biosynthesis of the mitochondrial equivalent of mcm5s2U, 5-taurinomethyl-2-thiouridine (τm5s2U), are directly linked to severe human mitochondrial diseases. Pathogenic point mutations in mitochondrial tRNA genes can lead to a loss of this crucial modification, resulting in impaired mitochondrial protein synthesis and subsequent cellular dysfunction[3][12][13][14].

Two prominent examples are:

-

MELAS (Mitochondrial myopathy, Encephalopathy, Lactic Acidosis, and Stroke-like episodes): Often associated with a mutation in the mitochondrial tRNA-Leu(UUR) gene, leading to a deficiency in τm5U modification. This results in a reduced ability to decode the UUG codon, severely impacting the synthesis of mitochondrial proteins[3][12][15][16].

-

MERRF (Myoclonic Epilepsy with Ragged-Red Fibers): Primarily caused by a mutation in the mitochondrial tRNA-Lys gene, which leads to a lack of τm5s2U. This deficiency impairs the decoding of both AAA and AAG codons, causing a global reduction in mitochondrial translation[3][12][15][16].

These findings highlight the critical importance of wobble uridine modifications for mitochondrial function and human health.

Quantitative Analysis of xm5s2U Modifications

The quantification of xm5s2U modifications is essential for understanding their role in health and disease. Several techniques are employed for this purpose, with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being a gold standard for its sensitivity and accuracy.

| Method | Principle | Key Findings | Reference |

| LC-MS/MS | Separation of nucleosides from hydrolyzed tRNA by liquid chromatography followed by mass spectrometric identification and quantification. | Enables precise quantification of mcm5s2U and its desulfuration products (mcm5H2U and mcm5U) under oxidative stress. | [1][7][17] |

| γ-toxin Assay | The γ-toxin from Kluyveromyces lactis specifically cleaves tRNAs containing the mcm5s2U modification. The cleavage products can be detected by Northern blotting or qRT-PCR. | Demonstrates the evolutionary conservation of the mcm5s2U modification across various eukaryotic species. | [1][2][17] |

| Northern Blotting | Utilizes probes that differentially hybridize to modified and unmodified tRNAs, allowing for the semi-quantitative assessment of modification status. | Can be used to assess the relative levels of specific tRNA modifications. | [18][19][20] |

Experimental Protocols

Quantification of mcm5s2U by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of mcm5s2U from total tRNA.

-

tRNA Isolation: Isolate total tRNA from cells or tissues of interest using a suitable RNA purification kit.

-

Enzymatic Digestion: Hydrolyze the purified tRNA to its constituent nucleosides using a mixture of nucleases and phosphatases (e.g., nuclease P1 and bacterial alkaline phosphatase).

-

Enzyme Removal: Remove the enzymes from the digested nucleoside mixture by ultrafiltration through a 10-kDa cutoff membrane[7].

-

LC-MS/MS Analysis: Inject the nucleoside mixture into an LC-MS/MS system.

-

Chromatography: Separate the nucleosides using a reverse-phase C18 column with a gradient of aqueous and organic mobile phases.

-

Mass Spectrometry: Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for mcm5s2U and an internal standard are monitored for accurate quantification.

-

γ-Toxin-Based tRNA Cleavage Assay

This assay provides a functional readout of the presence of mcm5s2U in specific tRNAs.

-

RNA Isolation: Extract total RNA from the cells of interest.

-

γ-Toxin Treatment: Incubate the total RNA (typically 1-5 µg) with purified γ-toxin in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl, 1 mM DTT) at 30°C for 10-30 minutes[17].

-

Detection of Cleavage Products:

-

Northern Blotting: Separate the RNA samples on a denaturing polyacrylamide gel, transfer to a membrane, and probe with a radiolabeled oligonucleotide specific for the tRNA of interest. Cleavage will result in a smaller tRNA fragment.

-

qRT-PCR: Perform reverse transcription using a primer downstream of the anticodon loop. Then, use qPCR with primers spanning the cleavage site to quantify the amount of full-length tRNA remaining. A decrease in the qPCR signal indicates cleavage[17].

-

Conclusion and Future Directions

This compound and its derivatives are indispensable for the fidelity and efficiency of protein synthesis. The intricate biosynthetic pathway and the profound consequences of its absence in human diseases underscore its biological importance. The experimental tools described herein provide a robust framework for investigating the dynamics of this modification in various physiological and pathological contexts.

Future research in this area will likely focus on elucidating the precise regulatory mechanisms governing the expression and activity of the xm5s2U biosynthetic enzymes. Furthermore, a deeper understanding of how environmental factors, such as oxidative stress, impact the stability of this modification could open new avenues for therapeutic intervention in diseases associated with translational dysregulation. The development of small molecules that can modulate the activity of the enzymes involved in xm5s2U biosynthesis holds promise for the development of novel therapies for mitochondrial diseases and potentially other disorders linked to tRNA modification defects.

References

- 1. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. 5-Methoxycarbonylmethyl-2-thiouridine | C12H16N2O7S | CID 14367026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methoxycarbonylmethyl-2-thiouridine | 20299-15-4 [chemicalbook.com]

- 6. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Restoration of mitochondrial function through activation of hypomodified tRNAs with pathogenic mutations associated with mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic and chemical regulation of tRNA modification associated with taurine deficiency and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Advances in mt-tRNA Mutation-Caused Mitochondrial Disease Modeling: Patients’ Brain in a Dish [frontiersin.org]

- 16. oaepublish.com [oaepublish.com]

- 17. researchgate.net [researchgate.net]

- 18. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] A versatile tRNA modification-sensitive northern blot method with enhanced performance | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Core Structural Characteristics of 5-Methoxycarbonylmethyl-2-thiouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) is a post-transcriptionally modified nucleoside found at the wobble position (U34) of the anticodon loop in specific transfer RNAs (tRNAs), particularly those for glutamic acid, glutamine, and lysine (B10760008) in eukaryotes.[1][2] This modification is crucial for maintaining translational fidelity and efficiency by ensuring accurate codon recognition during protein synthesis.[3][4][5] The presence of the methoxycarbonylmethyl group at the C5 position and the thio-group at the C2 position of the uridine (B1682114) base introduces unique structural and chemical properties that modulate the codon-anticodon interaction. This technical guide provides a comprehensive overview of the core structural characteristics of mcm5s2U, including its physicochemical properties, detailed experimental protocols for its characterization, and its biosynthetic pathway.

Physicochemical and Structural Data

The structural integrity and function of mcm5s2U are defined by its specific atomic arrangement and resulting chemical properties. The key quantitative data for this modified nucleoside are summarized in the tables below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₆N₂O₇S | PubChem |

| Molecular Weight | 332.33 g/mol | PubChem[6] |

| Monoisotopic Mass | 332.0678 Da | Modomics[7] |

| IUPAC Name | methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate | PubChem[6] |

| CAS Number | 20299-15-4 | Santa Cruz Biotechnology[8] |

| ChEBI ID | 20597 | PubChem[6] |

Table 1: General Physicochemical Properties of 5-Methoxycarbonylmethyl-2-thiouridine.

| Analytical Parameter | Value | Source |

| [M+H]⁺ (m/z) | 333.0756 | Modomics[7] |

| Product Ions (m/z) | 201, 169, 141 | Modomics[7] |

Table 2: Mass Spectrometry Data for 5-Methoxycarbonylmethyl-2-thiouridine.

Experimental Protocols

The characterization of 5-methoxycarbonylmethyl-2-thiouridine relies on a combination of spectroscopic and spectrometric techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of mcm5s2U in solution.

Sample Preparation:

-

Dissolve 5-10 mg of purified mcm5s2U in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: 0-12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Spectral Width: 0-180 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 2048-8192

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

Calibrate the spectra using the reference standard.

-

Integrate the signals in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants for both ¹H and ¹³C spectra to assign the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for the detection and quantification of mcm5s2U in biological samples.[1][9]

Sample Preparation (from tRNA):

-

Isolate total RNA from the biological source of interest.

-

Enrich for tRNA using appropriate methods (e.g., size-exclusion chromatography or specific capture).

-

Digest the enriched tRNA to nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

-

Filter the resulting nucleoside mixture to remove enzymes and other macromolecules.

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: Aqueous solution with a buffer such as ammonium (B1175870) acetate (B1210297) or formic acid.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A linear gradient from low to high organic phase concentration over a period of 20-30 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.

-

Precursor Ion (m/z): 333.1

-

Product Ions (m/z): Monitor characteristic fragment ions (e.g., 201.1, 169.1, 141.1).

-

Collision Energy: Optimize for the specific instrument and precursor ion to achieve efficient fragmentation.

X-ray Crystallography

Determining the three-dimensional structure of mcm5s2U, typically within a tRNA molecule, is achieved through X-ray crystallography.

Crystallization:

-

Synthesize or isolate a short RNA oligonucleotide containing the mcm5s2U modification.

-

Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).

-

Typical crystallization solutions contain a precipitant (e.g., polyethylene (B3416737) glycol), a buffer (e.g., Tris-HCl or cacodylate), and various salts (e.g., MgCl₂, KCl).

-

Incubate the crystallization trials at a constant temperature (e.g., 4°C or 20°C) until crystals form.

Data Collection:

-

Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

-

Expose the crystal to a monochromatic X-ray beam at a synchrotron source.

-

Collect a series of diffraction images as the crystal is rotated.

-

The rotation range per image and the total rotation angle will depend on the crystal symmetry and unit cell dimensions.

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the diffraction data to improve its geometry and fit to the experimental data.

Biosynthesis of 5-Methoxycarbonylmethyl-2-thiouridine